2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-
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Overview
Description
2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- is an organic compound with a complex structure that includes a benzoylamino group and a furan ring
Preparation Methods
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- typically involves multiple steps, starting with the preparation of the furan ring and the benzoylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic applications due to its unique chemical properties.
Industry: This compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- include:
- 2-Propenoic acid, 2-[(tetrahydro-2-furanyl)methoxy]ethyl ester
- 2-Propenoic acid, homopolymer, mono(tetrahydro-2-furanyl)methyl ester
These compounds share structural similarities but differ in their specific functional groups and chemical properties
Biological Activity
2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-, also known as (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- is characterized by the following:
- Molecular Formula : C15H13N1O3
- Molecular Weight : 255.27 g/mol
- IUPAC Name : (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid
The presence of both furan and benzamide moieties suggests a diverse range of interactions with biological targets.
Antiviral Activity
Research indicates that derivatives of 2-propenoic acid exhibit potent antiviral activity, particularly against Hepatitis C Virus (HCV). A study focused on the evaluation of (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid showed promising results as a non-nucleoside inhibitor of HCV NS5B polymerase. The compound demonstrated effective inhibition in vitro with half-maximal effective concentration (EC50) values in the low micromolar range .
The mechanism by which 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- exerts its antiviral effects involves the disruption of viral replication processes. Specifically, it inhibits the polymerase activity essential for RNA synthesis in HCV. This inhibition is critical for preventing viral proliferation within host cells .
Study on HCV Inhibition
In a study evaluating various compounds for their efficacy against HCV, (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid was identified as a lead compound. The study utilized a high-throughput screening method to assess the antiviral properties against HCV replicons. The results indicated that the compound effectively reduced viral RNA levels in treated cells compared to untreated controls .
Comparative Analysis with Other Compounds
A comparative analysis was conducted to evaluate the efficacy of this compound against other known antiviral agents. The findings revealed that while traditional nucleoside analogs showed varying degrees of effectiveness, the non-nucleoside nature of 2-propenoic acid derivatives allowed for a unique mechanism that could overcome resistance seen with nucleoside inhibitors .
Data Summary
Compound | Target Virus | EC50 | Mechanism |
---|---|---|---|
2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | HCV | Low µM | NS5B Polymerase Inhibition |
Properties
IUPAC Name |
2-benzamido-3-(furan-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKRSRYSRYRMTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353387 |
Source
|
Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70984-54-2 |
Source
|
Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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